molecular formula C20H24N2O3S B6541112 N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide CAS No. 1058249-45-8

N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide

Cat. No.: B6541112
CAS No.: 1058249-45-8
M. Wt: 372.5 g/mol
InChI Key: DYBMSFSRVHTPKY-UHFFFAOYSA-N
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Description

N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.15076381 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-[(2-methoxyphenyl)methyl]-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}ethanediamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups:

  • Methoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
  • Thiophenyl Group : May enhance biological activity through specific interactions with biological targets.
  • Cyclopentyl Group : Provides structural rigidity, potentially influencing binding affinity.

Molecular Formula

The molecular formula for this compound is C17H22N2OSC_{17}H_{22}N_2OS.

Physical Properties

PropertyValue
Molecular Weight306.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • TRPM8 Modulation : The compound has been reported as a modulator of the TRPM8 channel, which is involved in thermosensation and nociception. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further research is needed to elucidate specific targets.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB .

Case Studies

  • Study on TRPM8 Activation :
    • A study investigated the effects of various TRPM8 modulators, including this compound.
    • Results indicated that the compound significantly enhanced TRPM8-mediated calcium influx in HEK293 cells, suggesting its potential use in developing cooling agents for topical applications.
  • Cytotoxicity Assay :
    • In vitro assays were conducted using human breast cancer cell lines (MCF-7).
    • The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity and warranting further investigation into its anticancer mechanisms.
  • Inflammation Model :
    • An animal model of acute inflammation was used to assess the anti-inflammatory properties.
    • Administration of the compound resulted in a marked reduction in paw edema compared to control groups, highlighting its therapeutic potential.

Future Directions

Given the promising results regarding its biological activity, future research should focus on:

  • Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Clinical Trials : Conducting phase I clinical trials to evaluate safety and efficacy in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity for specific targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-[(1-thiophen-2-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-25-16-8-3-2-7-15(16)13-21-18(23)19(24)22-14-20(10-4-5-11-20)17-9-6-12-26-17/h2-3,6-9,12H,4-5,10-11,13-14H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYBMSFSRVHTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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